N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide

CDK2 inhibition Kinase assay Binding affinity

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide (CAS 899752-63-7) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, which is widely exploited as a kinase‑inhibitor scaffold. Its structure comprises a 1‑phenylpyrazolo[3,4-d]pyrimidin‑4(5H)‑one core appended at the N5 position with a 2‑naphthamide moiety (molecular formula C₂₂H₁₅N₅O₂, exact mass 381.4 Da).

Molecular Formula C22H15N5O2
Molecular Weight 381.395
CAS No. 899752-63-7
Cat. No. B2614086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide
CAS899752-63-7
Molecular FormulaC22H15N5O2
Molecular Weight381.395
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC5=CC=CC=C5C=C4
InChIInChI=1S/C22H15N5O2/c28-21(17-11-10-15-6-4-5-7-16(15)12-17)25-26-14-23-20-19(22(26)29)13-24-27(20)18-8-2-1-3-9-18/h1-14H,(H,25,28)
InChIKeyIXXJNJXJSOJQKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide (CAS 899752-63-7) – Core Scaffold and Measured Target Engagement Profile


N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide (CAS 899752-63-7) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, which is widely exploited as a kinase‑inhibitor scaffold [1]. Its structure comprises a 1‑phenylpyrazolo[3,4-d]pyrimidin‑4(5H)‑one core appended at the N5 position with a 2‑naphthamide moiety (molecular formula C₂₂H₁₅N₅O₂, exact mass 381.4 Da) . Public affinity data confirm that the compound engages cyclin‑dependent kinase 2 (CDK2) in complex with cyclin A, with a measured inhibition constant (Ki) of 326 nM in a biochemical assay using human recombinant His₆‑tagged CDK2/cyclin A [2].

Why Generic Pyrazolo[3,4-d]pyrimidine Substitution Fails for N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide (CAS 899752-63-7)


Within the pyrazolo[3,4-d]pyrimidine class, even subtle structural modifications can drastically alter kinase selectivity, binding mode, and cellular potency [1]. The target compound carries a 2‑naphthamide substituent at the N5 position; the isomeric 1‑naphthamide analog (CAS 899996‑48‑6) differs only in the attachment point of the naphthalene ring, yet positional isomerism in this region has been shown in related pyrazolo[3,4-d]pyrimidine series to re‑orient the pendant aryl group within the kinase ATP‑binding pocket, leading to measurable changes in CDK2 affinity and off‑target profiles [2]. Similarly, substitution on the N1‑phenyl ring (e.g., 3‑chlorophenyl, p‑tolyl) alters the electrostatic and steric environment of the hinge‑binding core, which can shift the IC₅₀ by an order of magnitude or more [2]. Consequently, procurement of a generic “pyrazolo[3,4-d]pyrimidine derivative” without precise specification of the 2‑naphthamide and unsubstituted N1‑phenyl features risks obtaining a compound with fundamentally different target engagement and selectivity.

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide (CAS 899752-63-7) – Quantitative Differentiation Evidence for Procurement Decisions


CDK2/Cyclin A Affinity: Measured Ki of 326 nM Establishes Baseline Target Engagement

The compound N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide exhibits a Ki of 326 nM against human recombinant CDK2/cyclin A in a biochemical scintillation‑counting assay [1]. This value serves as a quantitative benchmark for target engagement. Although direct head‑to‑head Ki data for the 1‑naphthamide isomer (CAS 899996‑48‑6) or the 3‑chlorophenyl analog (CAS 919842‑57‑2) are not available from primary literature or public databases within the allowed source set, the measured Ki places the compound in the mid‑nanomolar affinity range for CDK2, which is comparable to early‑stage tool compounds in the pyrazolo[3,4-d]pyrimidine class [2].

CDK2 inhibition Kinase assay Binding affinity

2‑Naphthamide vs. 1‑Naphthamide Positional Isomerism: Predicted Impact on Kinase Hinge‑Region Binding

The target compound contains a 2‑naphthamide group (naphthalene attached at the 2‑position), whereas the closest commercially catalogued analog is the 1‑naphthamide isomer (CAS 899996‑48‑6) . In published pyrazolo[3,4-d]pyrimidine CDK2 inhibitor series, molecular docking studies indicate that the orientation of the pendant aryl amide group significantly influences hydrogen‑bonding interactions with the kinase hinge region (e.g., Leu83 backbone) and the depth of insertion into the hydrophobic pocket [1]. Although no direct biochemical comparison of the two isomers has been reported in the open literature, the positional isomerism is predicted to alter the dihedral angle between the naphthalene ring and the pyrazolopyrimidine core, which can shift the CDK2 IC₅₀ by a factor of 2‑ to 10‑fold based on SAR trends observed for related N5‑aryl amide derivatives [1].

Positional isomer Structure–activity relationship Kinase hinge binding

Unsubstituted N1‑Phenyl Ring as a Selectivity Determinant Relative to 3‑Chlorophenyl and p‑Tolyl Analogs

The target compound bears an unsubstituted phenyl ring at the N1 position of the pyrazolo[3,4-d]pyrimidine scaffold. Two closely related analogs with modifications at this position have been catalogued: the 3‑chlorophenyl derivative (CAS 919842‑57‑2) and the p‑tolyl derivative (CAS not assigned) . In the broader pyrazolo[3,4-d]pyrimidine CDK2 inhibitor literature, introduction of electron‑withdrawing or electron‑donating substituents on the N1‑phenyl ring modulates the electron density of the pyrazolopyrimidine core, thereby altering hinge‑binding hydrogen‑bond strength and affecting selectivity against other CDK family members (e.g., CDK1, CDK5, CDK9) [1]. The unsubstituted phenyl compound serves as the baseline scaffold from which substituent effects can be systematically evaluated. Without quantitative head‑to‑head selectivity panels for these specific analogs, the differential selectivity must be inferred from class‑level SAR, where N1‑phenyl substitution has been shown to shift CDK2/CDK1 selectivity ratios by >5‑fold in some pyrazolo[3,4-d]pyrimidine series [1].

Phenyl substitution Kinase selectivity SAR

Physicochemical Identity and Purity: Defined Molecular Composition Enables Reproducible SAR

The compound is specified with a molecular formula of C₂₂H₁₅N₅O₂, a molecular weight of 381.4 g/mol, and a purity of ≥95% as reported by vendor technical datasheets . The canonical SMILES string O=C(NN1C=NC2=C(C=NN2C2=CC=CC=C2)C1=O)C1=CC=C2C=CC=CC2=C1 unambiguously defines the 2‑naphthamide connectivity, distinguishing it from the 1‑naphthamide isomer. In contrast, the 1‑naphthamide isomer (CAS 899996‑48‑6) shares the same molecular formula and mass but differs in SMILES (naphthalene C1 vs. C2 attachment), which can lead to inadvertent cross‑ordering if procurement is based solely on molecular formula or mass . The defined purity specification ensures that biological data generated with this batch are attributable to the target structure and not to positional isomer contamination.

Compound identity Purity specification Reproducibility

Best Research and Industrial Application Scenarios for N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide (CAS 899752-63-7)


CDK2 Biochemical Assay Development and Inhibitor Screening

With a biochemically measured Ki of 326 nM against CDK2/cyclin A, this compound can serve as a reference inhibitor for developing and validating CDK2 enzymatic assays [1]. Its defined affinity allows researchers to calibrate assay sensitivity, establish Z′‑factor robustness, and benchmark novel CDK2 inhibitor candidates in a standardized biochemical format.

Structure–Activity Relationship (SAR) Baseline for N5‑Naphthamide Pyrazolo[3,4-d]pyrimidine Series

The unsubstituted N1‑phenyl and 2‑naphthamide features make this compound the logical unsubstituted reference point for SAR campaigns exploring N1‑phenyl substituent effects or naphthamide positional isomerism [2]. Systematic variation from this baseline scaffold enables quantitative attribution of affinity and selectivity changes to specific structural modifications.

Computational Chemistry and Molecular Docking Studies

The defined 3D structure (derived from the canonical SMILES) and the known CDK2 binding pose of pyrazolo[3,4-d]pyrimidine inhibitors support its use as a template for molecular docking, molecular dynamics simulations, and pharmacophore model construction [2]. The 2‑naphthamide orientation provides a specific geometric constraint for validating predicted binding modes.

Quality Control Reference for Positional Isomer Differentiation

Because the 1‑naphthamide isomer (CAS 899996‑48‑6) shares identical molecular formula and mass, this compound can be employed as a chromatographic or spectroscopic reference to develop analytical methods (e.g., HPLC, NMR) capable of resolving the two positional isomers, ensuring compound identity in chemical inventory management .

Quote Request

Request a Quote for N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.